

# Mitigating nausea and fatigue as side effects of AMG 193 in animal models

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## Compound of Interest

Compound Name: AA 193

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## Technical Support Center: AMG 193 Animal Model Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering nausea and fatigue as side effects in animal models treated with AMG 193.

## Troubleshooting Guide: Nausea and Emesis-Like Behavior

This guide addresses common issues when assessing nausea and emesis-like behavior in animal models. Since rodents do not vomit, surrogate behaviors like pica (consumption of non-nutritive substances) and conditioned taste aversion (CTA) are often used.<sup>[1][2]</sup> Ferrets are considered a gold-standard model for direct emesis studies.<sup>[2][3]</sup>

Observed Issue	Potential Cause	Troubleshooting Steps
High variability in kaolin consumption (pica) between animals in the same group.	1. Insufficient acclimation to kaolin. 2. Stress from handling or environment. 3. Neophobia (fear of new things).	1. Ensure a proper acclimation period where animals are exposed to kaolin before the experiment begins. 2. Handle animals consistently and minimize environmental stressors. 3. Confirm that the kaolin source and presentation are consistent.
No significant pica behavior observed at expected doses of AMG 193.	1. The dose of AMG 193 is below the threshold to induce nausea. 2. The animal model is not sensitive to AMG 193-induced nausea. 3. Incorrect timing of measurement.	1. Include a positive control known to induce pica (e.g., cisplatin) to validate the model. [4] 2. Consider performing a dose-response study with AMG 193. 3. Measure kaolin consumption at multiple time points post-dose.
Difficulty establishing conditioned taste aversion (CTA).	1. The pairing of the novel taste with AMG 193 administration is not timed correctly. 2. The novel taste is not salient enough.	1. Administer AMG 193 shortly after the animal consumes the novel-tasting solution (e.g., saccharin).[5] 2. Ensure the novel taste is distinct from their regular diet and water.
Animals in the control group show signs of aversion or reduced fluid intake.	1. Stress from the experimental procedure (e.g., injection). 2. Dehydration.	1. Include a vehicle-only control group to account for procedural stress. 2. Monitor water intake and ensure animals are not overly water-deprived before the test.[6]

## Troubleshooting Guide: Fatigue-Like Behavior

Fatigue in animal models is typically assessed by measuring changes in voluntary activity.[7][8]  
[9]

Observed Issue	Potential Cause	Troubleshooting Steps
Large variations in baseline running wheel activity among mice.	1. Natural individual differences in activity levels. 2. Insufficient acclimation to the running wheels.	1. Allow for an adequate baseline measurement period (e.g., one week) to establish a stable individual baseline for each animal before dosing.[10] 2. Ensure all mice have mastered the use of the wheel before the study begins.
No significant decrease in activity after AMG 193 administration.	1. The dose is not high enough to induce fatigue. 2. The timing of activity monitoring is not optimal. 3. The chosen model is not sensitive.	1. Run a dose-response study for AMG 193. 2. Monitor activity continuously, especially during the animals' active period (dark phase for rodents).[11] 3. Include a positive control (e.g., doxorubicin) to confirm the model's responsiveness.[8]
Decreased activity is confounded by motor deficits.	1. Potential neurotoxic effects of the compound.	1. Perform motor coordination tests (e.g., rotarod) to distinguish fatigue from motor impairment.[7]
Weight loss correlates with decreased activity.	1. General malaise or reduced food/water intake could be contributing to inactivity.	1. Monitor food and water consumption and body weight. 2. Consider if the observed effect is specific to fatigue or a secondary effect of overall poor health.

## Frequently Asked Questions (FAQs)

### Nausea and Emesis-Like Behavior

- Q1: What is the primary mechanism of chemotherapy-induced nausea?

- A1: Chemotherapy can trigger the release of serotonin in the gastrointestinal tract, which activates 5-HT<sub>3</sub> receptors on vagal afferent nerves. This signal is transmitted to the brainstem, initiating the nausea and vomiting reflex.[\[12\]](#)[\[13\]](#) Another key pathway involves substance P binding to NK1 receptors in the brain.[\[13\]](#)[\[14\]](#)
- Q2: My rodents don't vomit. Which models are best for assessing nausea?
  - A2: Pica, the consumption of non-nutritive substances like kaolin clay, is a well-established model for nausea-like behavior in rats.[\[15\]](#)[\[16\]](#)[\[17\]](#) Conditioned taste aversion (CTA), where an animal avoids a novel taste paired with malaise, is another widely used paradigm.[\[18\]](#)[\[19\]](#)
- Q3: How can I mitigate AMG 193-induced nausea in my animal model?
  - A3: While specific data for AMG 193 in animal models is limited, you can test standard anti-emetic agents. Consider co-administration with a 5-HT<sub>3</sub> receptor antagonist (e.g., ondansetron) or an NK1 receptor antagonist (e.g., aprepitant), as these are clinically used to manage chemotherapy-induced nausea.[\[14\]](#)

## Fatigue-Like Behavior

- Q4: How is fatigue quantitatively measured in mice?
  - A4: Fatigue is most commonly measured by a decrease in voluntary wheel running activity.[\[7\]](#)[\[20\]](#) Other methods include monitoring general locomotor activity in the home cage via video or telemetry.[\[11\]](#)[\[21\]](#)
- Q5: Are there established protocols for inducing fatigue as a positive control?
  - A5: Yes, chemotherapeutic agents like paclitaxel or doxorubicin are used to establish mouse models of chemotherapy-related fatigue.[\[7\]](#)[\[8\]](#)
- Q6: Could the observed fatigue be a side effect of the PRMT5 inhibitor class?
  - A6: Yes, fatigue, along with nausea, is a known adverse event associated with PRMT5 inhibitors in clinical trials.[\[22\]](#)[\[23\]](#)[\[24\]](#) However, preclinical studies with AMG 193 have reported it to be well-tolerated in xenograft models, with no specified impact on

hematopoietic cell lineages.[25] This suggests a potential therapeutic window where anti-tumor activity is observed without severe side effects.

## Data Presentation

Table 1: Hypothetical Pica Study Data for AMG 193 in Rats

Treatment Group	Dose (mg/kg)	Mean Kaolin Intake (g) ± SEM	% Change from Vehicle
Vehicle Control	-	0.8 ± 0.2	-
AMG 193	50	1.5 ± 0.4	+87.5%
AMG 193	100	3.2 ± 0.6	+300%
AMG 193 (100) + Ondansetron (1)	100 + 1	1.1 ± 0.3	+37.5%
Cisplatin (Positive Control)	6	4.5 ± 0.7	+462.5%

Table 2: Hypothetical Fatigue Study Data for AMG 193 in Mice

Treatment Group	Dose (mg/kg)	Mean Daily Running Distance (km) ± SEM	% Decrease from Baseline
Vehicle Control (Baseline)	-	10.2 ± 1.1	-
Vehicle Control (Post-Dose)	-	9.8 ± 1.3	3.9%
AMG 193 (Baseline)	100	10.5 ± 1.2	-
AMG 193 (Post-Dose)	100	6.1 ± 0.9	41.9%
Doxorubicin (Positive Control - Post-Dose)	2.5	4.5 ± 0.8	55.1%

## Experimental Protocols

### Protocol 1: Pica Assay for Nausea-Like Behavior in Rats

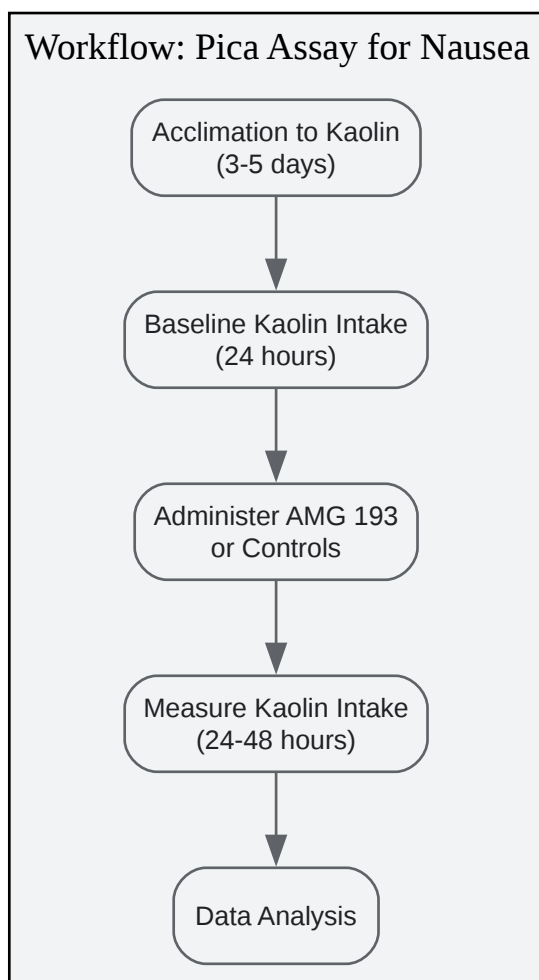
- Animal Model: Male Sprague-Dawley rats.
- Acclimation:
  - House rats individually for at least one week before the experiment.
  - Provide access to a pre-weighed amount of kaolin clay in a separate food hopper for 3-5 days to acclimate them to the substance.
- Baseline Measurement:
  - For 24 hours prior to dosing, measure baseline kaolin and regular food consumption.
- Dosing:
  - Administer AMG 193 (or vehicle/positive control) via the intended route (e.g., oral gavage).
- Measurement:
  - Immediately after dosing, provide pre-weighed kaolin and food pellets.
  - Measure the amount of kaolin and food consumed over the next 24-48 hours.
- Data Analysis:
  - Calculate the net kaolin intake by subtracting the amount spilled.
  - Compare the kaolin intake between treatment groups and the vehicle control.

### Protocol 2: Voluntary Wheel Running for Fatigue-Like Behavior in Mice

- Animal Model: Female C57BL/6 mice.
- Acclimation and Baseline:

- Individually house mice in cages equipped with voluntary running wheels.[\[8\]](#)
- Allow mice to acclimate to the cages for one week.
- Record daily running distance for each mouse for a subsequent week to establish a stable baseline.[\[10\]](#)
- Dosing:
  - Administer AMG 193 (or vehicle/positive control) daily for a specified period (e.g., 5 consecutive days).
- Measurement:
  - Continuously record running wheel activity (distance, duration) 24 hours a day throughout the baseline, dosing, and recovery periods.
- Data Analysis:
  - Analyze the data, focusing on the dark cycle when mice are most active.[\[11\]](#)
  - Calculate the percentage change in running activity from each mouse's own baseline.
  - Compare the changes between the AMG 193 group and the vehicle control group.

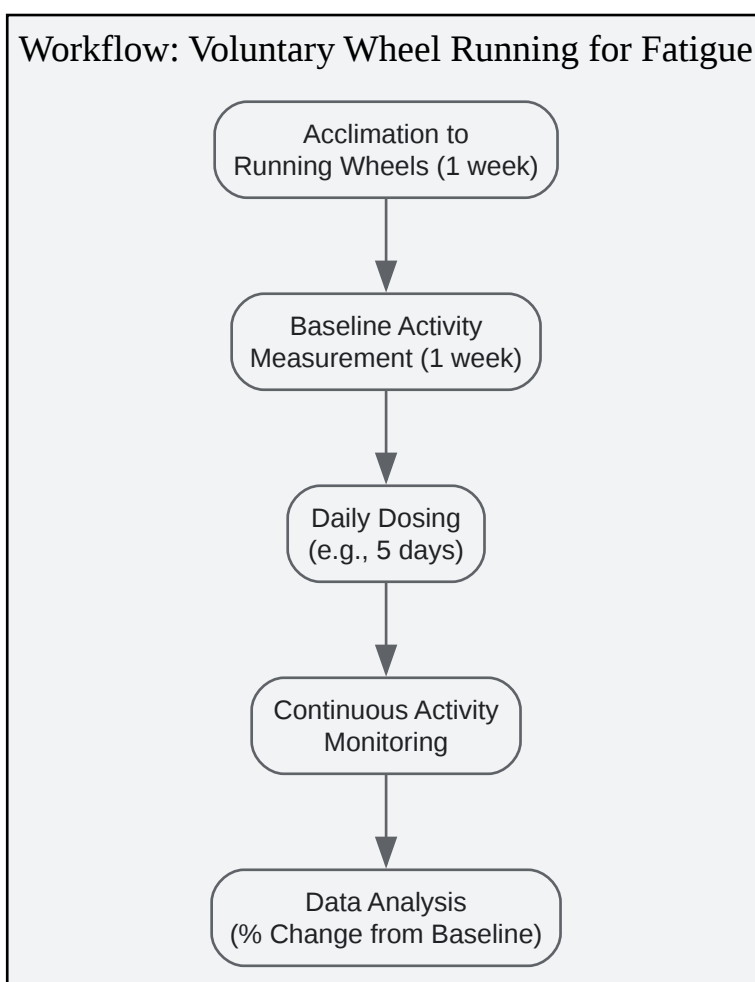
## Visualizations



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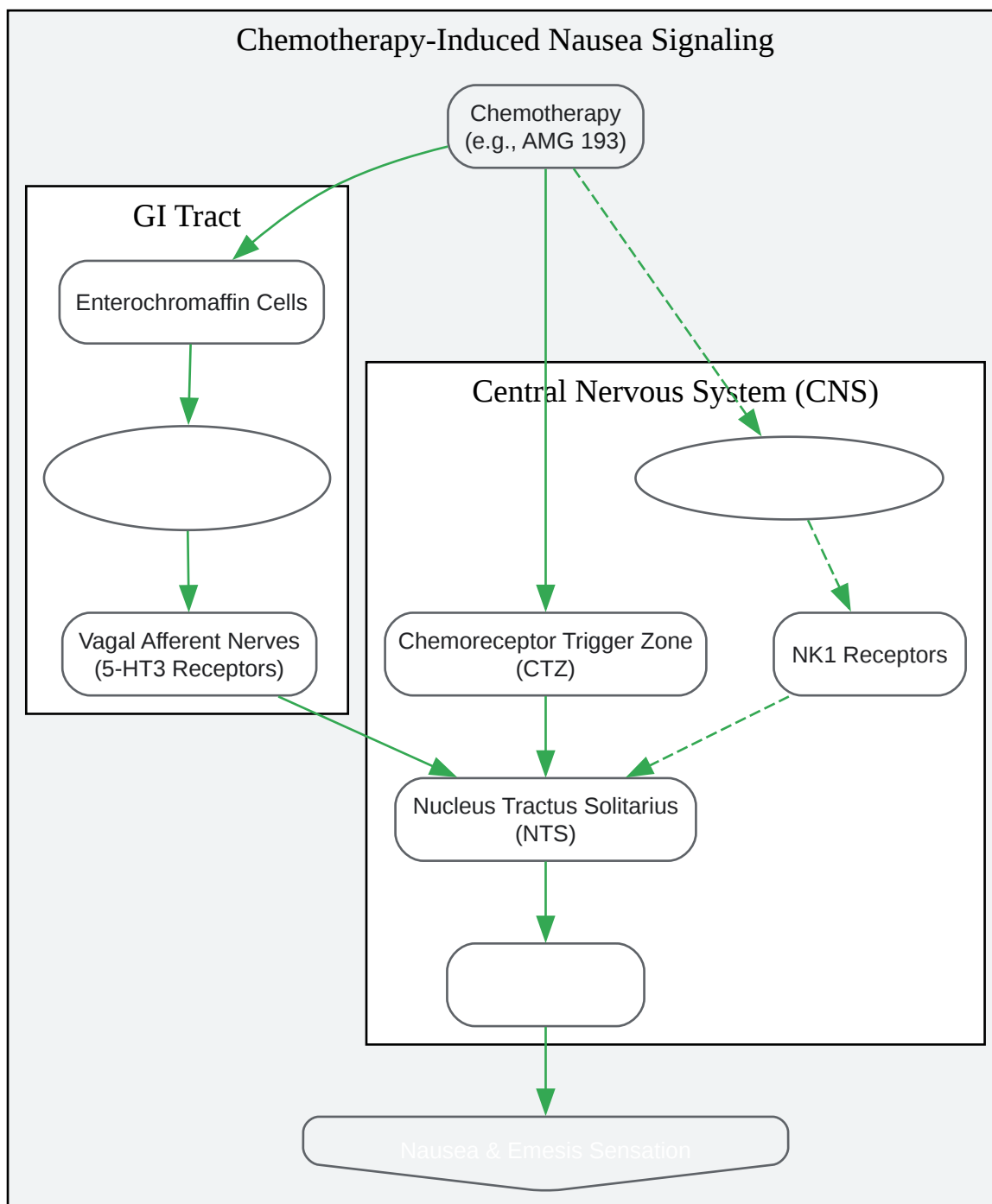
Workflow for the Pica Assay



**Workflow: Voluntary Wheel Running for Fatigue**

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**Workflow for the Fatigue Assay**



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